molecular formula C6H12O4 B8262915 3-Hydroxypropyl 3-hydroxypropanoate

3-Hydroxypropyl 3-hydroxypropanoate

Cat. No.: B8262915
M. Wt: 148.16 g/mol
InChI Key: NXQVYWHUMMKRRQ-UHFFFAOYSA-N
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Description

3-Hydroxypropyl 3-hydroxypropanoate is an organic compound with the molecular formula C6H12O4 It is a diester derived from 3-hydroxypropanoic acid and 3-hydroxypropanol

Scientific Research Applications

3-Hydroxypropyl 3-hydroxypropanoate has several applications in scientific research:

    Polymer Chemistry: It can be used as a monomer in the synthesis of biodegradable polymers.

    Biomedicine: Its biocompatibility makes it suitable for use in drug delivery systems and tissue engineering.

    Industrial Applications: It can be used in the production of adhesives, coatings, and plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxypropyl 3-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-hydroxypropanoic acid with 3-hydroxypropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of biocatalysts, such as lipases, can also be explored to achieve a more environmentally friendly synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropyl 3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of 3-oxopropyl 3-oxopropanoate.

    Reduction: Formation of 3-hydroxypropyl 3-hydroxypropanol.

    Substitution: Formation of various substituted esters depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Hydroxypropyl 3-hydroxypropanoate involves its interaction with various molecular targets. In polymer chemistry, it acts as a monomer that undergoes polymerization reactions to form long-chain polymers. In biomedicine, it can interact with cellular components to facilitate drug delivery or support tissue regeneration.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxypropionic Acid: A precursor to 3-Hydroxypropyl 3-hydroxypropanoate, used in the production of biodegradable plastics.

    3-Hydroxypropanol: Another precursor, used in the synthesis of various esters and polymers.

    Poly(3-hydroxypropionate): A polymer derived from 3-Hydroxypropionic Acid, known for its biodegradability and biocompatibility.

Uniqueness

This compound is unique due to its dual hydroxyl and ester functional groups, which allow it to participate in a wide range of chemical reactions. Its biocompatibility and potential for use in biodegradable polymers make it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

3-hydroxypropyl 3-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c7-3-1-5-10-6(9)2-4-8/h7-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQVYWHUMMKRRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)COC(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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